2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide
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Overview
Description
2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide is a member of quinazolines.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of this compound demonstrate significant anticancer activities. For instance, Berest et al. (2011) found that a related compound was particularly effective against non-small cell lung and CNS cancer cell lines. Similarly, a study by Kovalenko et al. (2012) reported considerable anticancer activity against cell lines of colon cancer, melanoma, and ovarian cancer (Berest et al., 2011) (Kovalenko et al., 2012).
Antibacterial Activity
Fahim and Ismael (2019) investigated the antimicrobial activity of similar compounds and found them to be effective against various strains. This indicates potential applications in addressing bacterial infections (Fahim & Ismael, 2019).
Enzyme Inhibition
Apfel et al. (2001) identified that certain analogs of this compound are potent and selective inhibitors of the enzyme Escherichia coli peptide deformylase (PDF). This suggests potential use in targeted enzyme inhibition strategies (Apfel et al., 2001).
Monoamine Oxidase Inhibition
Markosyan et al. (2008) studied the effects of similar compounds on brain monoamine oxidase (MAO) activity. They found that most compounds they tested inhibited serotonin (5-HT) deamination, indicating potential applications in mood and neurological disorders (Markosyan et al., 2008).
Potential PET Tracers
Gao, Wang, and Zheng (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives related to this compound, which could be used as PET tracers for imaging specific enzymes. This highlights its potential application in diagnostic imaging (Gao et al., 2016).
Pesticidal Activities
Misra and Gupta (1982) explored the use of similar compounds for their pesticidal activities, finding that most exhibited significant antibacterial and insecticidal effects (Misra & Gupta, 1982).
properties
Molecular Formula |
C25H27N5O4S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-benzyl-2-[5-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C25H27N5O4S/c1-34-13-7-12-26-22(32)16-35-25-29-19-11-6-5-10-18(19)23-28-20(24(33)30(23)25)14-21(31)27-15-17-8-3-2-4-9-17/h2-6,8-11,20H,7,12-16H2,1H3,(H,26,32)(H,27,31) |
InChI Key |
UXBJMSCERFPFDH-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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